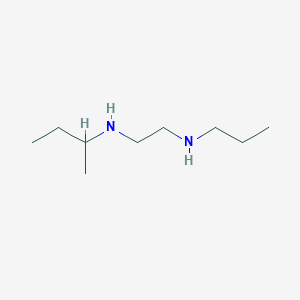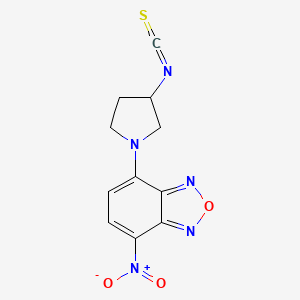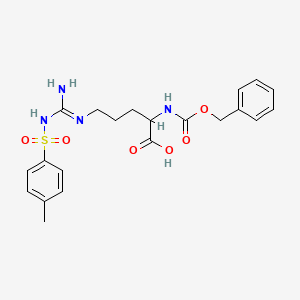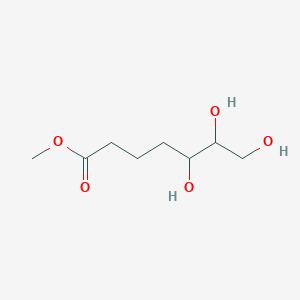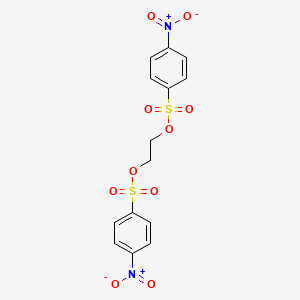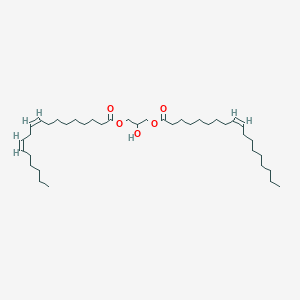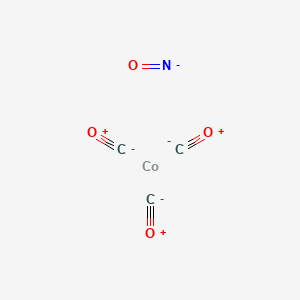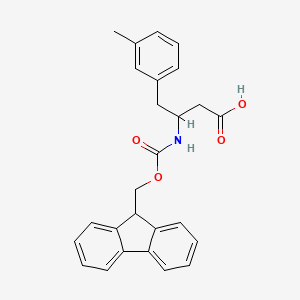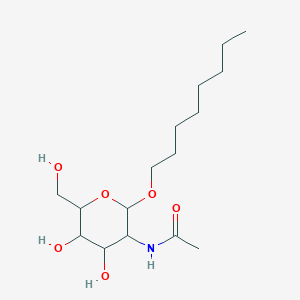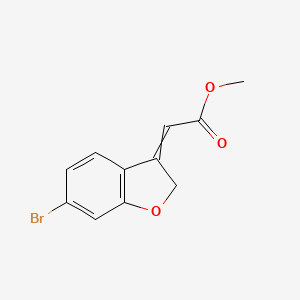
Acetic acid;2,9-dimethyl-1,10-phenanthroline;palladium;trifluoromethylsulfonyloxy trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetato(2,9-dimethyl-1,10-phenanthroline)palladium(II) dimer bis(trifluoromethanesulfonate) is a coordination compound that features palladium as the central metal ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetato(2,9-dimethyl-1,10-phenanthroline)palladium(II) dimer bis(trifluoromethanesulfonate) typically involves the reaction of palladium acetate with 2,9-dimethyl-1,10-phenanthroline in the presence of trifluoromethanesulfonic acid. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and ensure the purity of the product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Industrial production would also require stringent quality control measures to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Acetato(2,9-dimethyl-1,10-phenanthroline)palladium(II) dimer bis(trifluoromethanesulfonate) can undergo various types of chemical reactions, including:
Oxidation: The palladium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form palladium(0) species.
Substitution: Ligands around the palladium center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be facilitated by using coordinating solvents or additional ligands.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield palladium(IV) complexes, while reduction can produce palladium(0) nanoparticles. Substitution reactions can result in a variety of palladium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Acetato(2,9-dimethyl-1,10-phenanthroline)palladium(II) dimer bis(trifluoromethanesulfonate) has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic transformations, such as cross-coupling reactions and C-H activation.
Material Science: The compound is explored for its potential in creating advanced materials with unique electronic and optical properties.
Medicinal Chemistry: Research is ongoing to investigate its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industrial Applications: It is used in the synthesis of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism by which Acetato(2,9-dimethyl-1,10-phenanthroline)palladium(II) dimer bis(trifluoromethanesulfonate) exerts its effects involves the coordination of the palladium center with various substrates. This coordination can activate the substrates towards different chemical transformations. The molecular targets and pathways involved depend on the specific application, such as DNA binding in medicinal chemistry or substrate activation in catalysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetato(1,10-phenanthroline)palladium(II) dimer bis(trifluoromethanesulfonate)
- Acetato(2,2’-bipyridine)palladium(II) dimer bis(trifluoromethanesulfonate)
Uniqueness
Acetato(2,9-dimethyl-1,10-phenanthroline)palladium(II) dimer bis(trifluoromethanesulfonate) is unique due to the presence of the 2,9-dimethyl-1,10-phenanthroline ligand, which imparts distinct electronic and steric properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable tool in research and industrial applications.
Eigenschaften
Molekularformel |
C34H32F6N4O10Pd2S2 |
|---|---|
Molekulargewicht |
1047.6 g/mol |
IUPAC-Name |
acetic acid;2,9-dimethyl-1,10-phenanthroline;palladium;trifluoromethylsulfonyloxy trifluoromethanesulfonate |
InChI |
InChI=1S/2C14H12N2.C2F6O6S2.2C2H4O2.2Pd/c2*1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;3-1(4,5)15(9,10)13-14-16(11,12)2(6,7)8;2*1-2(3)4;;/h2*3-8H,1-2H3;;2*1H3,(H,3,4);; |
InChI-Schlüssel |
ODKQEIJXDLMTMU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.CC(=O)O.CC(=O)O.C(F)(F)(F)S(=O)(=O)OOS(=O)(=O)C(F)(F)F.[Pd].[Pd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


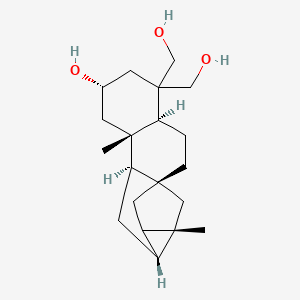
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]acetic acid](/img/structure/B13401309.png)
